molecular formula C12H9NO3S B3824555 n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide CAS No. 4056-56-8

n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

Cat. No.: B3824555
CAS No.: 4056-56-8
M. Wt: 247.27 g/mol
InChI Key: HLORUYGEORPDNQ-UHFFFAOYSA-N
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Description

N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a chemical compound with the molecular formula C12H9NO3S. It is a member of the quinone imine family, characterized by the presence of a quinoid structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide can be synthesized through several methods. One common approach involves the halogenation of corresponding quinone imines. The reaction typically uses halogenating agents such as chlorine or bromine under controlled conditions to introduce halogen atoms into the quinoid ring . Another method involves the hydrohalogenation of quinone imines, where hydrohalogenation agents like hydrogen chloride or hydrogen bromide are used .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate redox states and influence cellular signaling pathways. Its quinoid structure allows it to participate in electron transfer reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is unique due to its specific quinoid structure, which imparts distinct redox properties and biological activities. Compared to similar compounds, it exhibits higher stability and a broader range of applications in various fields .

Properties

IUPAC Name

N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-11-8-6-10(7-9-11)13-17(15,16)12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLORUYGEORPDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303123
Record name N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4056-56-8
Record name NSC156837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Reactant of Route 2
n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Reactant of Route 3
n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Reactant of Route 4
n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Reactant of Route 5
n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Reactant of Route 6
n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

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